

# Linaprazan glurate (X842) discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Discovery and Development of Linaprazan Glurate (X842)

### Introduction

**Linaprazan** glurate, also known as X842, is a next-generation, potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, primarily erosive esophagitis (EE) and gastroesophageal reflux disease (GERD).[1][2][3] It represents a significant evolution from traditional proton pump inhibitors (PPIs) by offering a distinct mechanism of action that results in a more rapid and sustained control of gastric acid.[1][4][5] [6] This technical guide details the comprehensive history of **Linaprazan** glurate, from the initial discovery of its parent compound by AstraZeneca to its current late-stage clinical development by Cinclus Pharma and its partners.[1][7][8]

## Discovery and Early Development: The Linaprazan Era

The journey of **Linaprazan** glurate begins with its active metabolite, **linaprazan** (AZD0865).[1] [9]

• 2001-2005: AstraZeneca's Initiative: AstraZeneca originally developed **linaprazan** with the goal of creating a successor to its highly successful PPIs, Losec (omeprazole) and Nexium (esomeprazole).[1] During this period, **linaprazan** was extensively studied.[1]



- Extensive Early Phase Trials: AstraZeneca conducted 23 Phase I studies involving over 600 subjects and two Phase II studies with approximately 2,000 patients.[1][8][10] These trials demonstrated that **linaprazan** was well-tolerated, had a rapid onset of action, and achieved its full effect from the first dose.[1][10]
- Project Discontinuation: Despite these promising early results, AstraZeneca decided to halt
  the linaprazan project in 2005.[1] Phase II studies had not demonstrated superior efficacy in
  esophagitis healing compared to esomeprazole.[5] Furthermore, linaprazan's rapid
  excretion from the body resulted in a short duration of acid inhibition, limiting its therapeutic
  potential.[9]

## The Prodrug Innovation: Emergence of Linaprazan Glurate (X842)

Recognizing the potential of the core molecule but also its pharmacokinetic limitations, a new strategy was devised.

- Cinclus Pharma's Vision: In 2014, Cinclus Pharma was founded by former AstraZeneca employees who believed in the potential of **linaprazan**.[2] They acquired the rights to two prodrugs of **linaprazan**.[1]
- The Prodrug Approach: To overcome the short half-life of linaprazan, its structure was modified through esterification with glutaric acid to create Linaprazan glurate (X842).[5][6]
   This modification was designed to create a more favorable pharmacokinetic profile, specifically a longer plasma residence time, which would enhance its therapeutic effect.[1][5]

   Linaprazan glurate is rapidly absorbed and then converted via enzymatic cleavage into its active metabolite, linaprazan, allowing for both a fast onset and a prolonged duration of action.[5][6]

# Mechanism of Action: A Potassium-Competitive Acid Blocker (P-CAB)

**Linaprazan** glurate operates via a mechanism distinct from that of PPIs.

• Targeting the Proton Pump: Both P-CABs and PPIs target the H+/K+-ATPase (the proton pump) in gastric parietal cells, which is the final step in gastric acid production.[3][4]



- Reversible vs. Irreversible Inhibition: PPIs bind covalently and irreversibly to the proton pump.[4][5] In contrast, P-CABs like **linaprazan** bind ionically and reversibly to the potassium-binding site of the pump, competitively inhibiting its action.[1][3][4][5]
- Key Advantages: This reversible, competitive binding gives P-CABs several advantages, including a rapid onset of action and the ability to inhibit newly synthesized proton pumps without requiring acid activation.[1][4]



Figure 1: Mechanism of Action of Linaprazan vs. PPIs.

## Preclinical and Pharmacological Profile Pharmacokinetics (ADME)



Studies in rats have elucidated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of **Linaprazan** glurate.

- Absorption and Metabolism: Following oral administration, Linaprazan glurate (X842) is rapidly absorbed, but plasma concentrations of the prodrug itself are very low.[5][6] It is quickly hydrolyzed by the CES2 enzyme into its active form, linaprazan.[9] The concentration of linaprazan in the blood is significantly higher than that of the prodrug.[5]
- Distribution: The drug-related substances are primarily concentrated in the stomach, eyes, liver, and intestines.[9]
- Excretion: The majority of the dose is excreted via feces.[9]

Table 1: Pharmacokinetic Parameters of **Linaprazan** after Single Oral Dose of X842 in Rats[5]

| Dose<br>(mg/kg) | Sex    | Tmax (h) | Cmax<br>(ng/mL) | AUC (0-24h)<br>(h*ng/mL) | t1/2 (h) |
|-----------------|--------|----------|-----------------|--------------------------|----------|
| 0.6             | Male   | 2.0      | 28.5            | 104.5                    | 2.0      |
| 0.6             | Female | 4.0      | 58.7            | 406.8                    | 2.1      |
| 2.4             | Male   | 4.0      | 159.2           | 942.8                    | 2.7      |
| 2.4             | Female | 6.0      | 260.0           | 2133.7                   | 4.1      |
| 9.6             | Male   | 4.0      | 465.8           | 3550.2                   | 2.5      |
| 9.6             | Female | 4.0      | 655.8           | 5732.2                   | 3.4      |

### **In Vitro Efficacy**

The inhibitory potential of **Linaprazan** glurate and its metabolite was assessed by measuring their effect on H+/K+-ATPase activity.

Table 2: In Vitro H+/K+-ATPase Inhibitory Activity[4][5]



| Compound   | IC50 Value (nM) | 95% Confidence Interval<br>(nM) |
|------------|-----------------|---------------------------------|
| Vonoprazan | 17.15           | 10.81–26.87                     |
| Linaprazan | 40.21           | 24.02–66.49                     |
| X842       | 436.20          | 227.3–806.6                     |

These results show that the prodrug X842 is a weak inhibitor in vitro, confirming its primary role is to deliver the more potent active metabolite, **linaprazan**.

### **Experimental Protocol: H+/K+-ATPase Inhibition Assay**

The following protocol outlines the method used to determine the in vitro inhibitory potency.

- Enzyme Preparation: H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of hogs or rabbits.
- Reaction Mixture: The vesicles are incubated in a reaction buffer containing ATP and other necessary cofactors.
- Compound Addition: Test compounds (X842, **linaprazan**, vonoprazan) are added at various concentrations to the reaction mixture. The experiment is run in the presence and absence of potassium ions (K+) to confirm K+-competitive inhibition.
- Activity Measurement: ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.
- Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.[4][5]





Figure 2: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

## **Clinical Development Program**

**Linaprazan** glurate has progressed through a structured clinical trial program in both China and the West.

#### **Phase I Trials**

The first-in-human studies for **Linaprazan** glurate began in February 2017.[10] Multiple single ascending dose (SAD) and multiple ascending dose (MAD) studies were completed, establishing the drug's safety, tolerability, and dose-dependent control over gastric pH.[10][11]

#### **Phase II Trials**

Several Phase II studies were conducted to determine the optimal dose and compare efficacy against standard PPI therapy.

- NCT04531475 (China): This randomized, double-blind study compared two doses of X842 (50 mg and 100 mg daily) against lansoprazole (30 mg daily) in 90 patients with erosive esophagitis (LA grades A-D) for 4 weeks.[12][13][14]
- LEED Study (US/Europe): Initiated in 2021, this dose-ranging study evaluated four different dosing regimens of **Linaprazan** glurate against lansoprazole.[10][15] The primary endpoint was the 4-week endoscopic healing rate. For patients with severe EE (LA grades C/D), the highest healing rate in a **Linaprazan** glurate group was 89%, compared to just 38% for lansoprazole.[10]

Table 3: Phase II 4-Week Healing Rates in Erosive Esophagitis (ITT Analysis)



| Study                  | Treatment Group             | Healing Rate (%) | Patient Count<br>(Healed/Total) |
|------------------------|-----------------------------|------------------|---------------------------------|
| NCT04531475<br>(China) | X842 50 mg                  | 93.6%            | 29/31                           |
| X842 100 mg            | 79.3%                       | 23/29            |                                 |
| Lansoprazole 30 mg     | 80.0%                       | 24/30            |                                 |
| LEED Study (US/EU)     | Linaprazan Glurate 75<br>mg | 78.0%            | N/A                             |
| Lansoprazole           | 60.6%                       | N/A              |                                 |

#### **Phase III Trials**

Based on successful Phase II results, the program has advanced to Phase III.

- NCT07079540 (HEEALING 1): This pivotal Phase III trial, initiated in September 2025, is a
  multicenter, randomized, double-blind study comparing X842 capsules (50 mg) to
  lansoprazole (30 mg) for the treatment of reflux esophagitis over 4 to 8 weeks.[10][16]
- Future Indications: Phase III trials are also being planned for other indications, including the eradication of Helicobacter pylori and the treatment of duodenal ulcers.[17]





Figure 3: Generalized Workflow for a Phase II Clinical Trial.

## Key Milestones, Naming, and Partnerships

The development of **Linaprazan** glurate has been marked by strategic partnerships and key regulatory milestones.

- Original Development: Linaprazan developed by AstraZeneca (2001-2005).[1]
- Company Founding: Cinclus Pharma founded (2014) and acquires rights to linaprazan prodrugs.[1][2]



- Joint Development: A joint development effort was initiated between Cinclus Pharma and Guizhou SinoRDA Biotechnology Co., Ltd. (and its subsidiary Shanghai Sinorda).[2][17]
   Medicilon provided comprehensive preclinical R&D services to SinoRDA.[17]
- INN Designation: In September 2021, the World Health Organization (WHO) officially designated the International Nonproprietary Name (INN) as "**linaprazan** glurate," replacing the internal designation X842.[8]
- Commercialization Partnership: In May 2025, Cinclus Pharma partnered with Zentiva for the commercialization of Linaprazan glurate in Europe.[2]
- Regulatory Approval: The National Medical Products Administration (NMPA) in China approved **Linaprazan** glurate capsules for the treatment of reflux esophagitis.[3][17]



Figure 4: Key Development and Partnership Relationships.

### Conclusion

The history of **Linaprazan** glurate (X842) is a compelling example of pharmaceutical innovation, demonstrating how a promising but flawed compound can be successfully revitalized through a prodrug strategy. By improving the pharmacokinetic profile of the parent molecule, **linaprazan**, developers have created a potent P-CAB with a rapid onset and



sustained duration of action. Extensive preclinical and clinical data have shown its potential to offer superior efficacy, particularly in patients with severe erosive esophagitis, addressing a significant unmet medical need. With a robust clinical program and strategic partnerships in place, **Linaprazan** glurate is poised to become a significant new option in the therapeutic landscape for acid-related diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Linaprazan glurate Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 2. Linaprazan glurate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Linaprazan Wikipedia [en.wikipedia.org]
- 8. mb.cision.com [mb.cision.com]
- 9. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- 11. Cinclus Pharmas presents positive data on linaprazan glurate at international scientific conference Inderes [inderes.dk]
- 12. A Randomized, Comparative Trial of a Potassium-Competitive Acid Blocker (X842) and Lansoprazole for the Treatment of Patients With Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]



- 14. A Randomized, Comparative Trial of a Potassium-Competitive Acid Blocker (X842) and Lansoprazole for the Treatment of Patients With Erosive Esophagitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinclus Pharma announces the first patient randomized in the Phase II study for X842 in GERD [prnewswire.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. medicilon.com [medicilon.com]
- To cite this document: BenchChem. [Linaprazan glurate (X842) discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588467#linaprazan-glurate-x842-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com